molecular formula C26H23N3O2 B2670831 5-benzyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866727-81-3

5-benzyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2670831
CAS No.: 866727-81-3
M. Wt: 409.489
InChI Key: UKAGEXDHNNSPOC-UHFFFAOYSA-N
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Description

The compound 5-benzyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic molecule featuring a pyrazole ring fused to a quinoline core. Key structural attributes include:

  • Substituents: A benzyl group at position 5, methoxy groups at positions 7 and 8, and a 4-methylphenyl group at position 3.
  • Molecular formula: $ \text{C}{27}\text{H}{25}\text{N}3\text{O}2 $ (inferred from analogues in –16).

Properties

IUPAC Name

5-benzyl-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-17-9-11-19(12-10-17)25-21-16-29(15-18-7-5-4-6-8-18)22-14-24(31-3)23(30-2)13-20(22)26(21)28-27-25/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAGEXDHNNSPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of quinoline moiety through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the pyrazoloquinoline core.

Scientific Research Applications

Biological Activities

5-benzyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline exhibits diverse biological activities that make it a candidate for therapeutic applications:

  • Anti-inflammatory Properties : The compound has shown potential in inhibiting inflammatory pathways, which could be beneficial in treating various inflammatory diseases.
  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have demonstrated its effectiveness against different cancer cell lines.
  • Antimicrobial Effects : The compound has exhibited activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Case Studies

  • Anti-inflammatory Studies : A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory effects of this compound in vitro and in vivo models. Results indicated significant reductions in pro-inflammatory cytokines and improved clinical outcomes in animal models of inflammation.
  • Cancer Research : In an investigation reported by Cancer Letters, this compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.
  • Antimicrobial Evaluation : Research conducted by Antibiotics journal highlighted the antimicrobial properties of this compound against multidrug-resistant bacterial strains, showcasing its potential as a new class of antibiotics.

Mechanism of Action

The mechanism of action of 5-benzyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]quinoline Analogues

Compound Name (Structure) 3-Position 5-Position 7,8-Position Key Modifications vs. Target Compound Biological Activity Key Findings Reference
Target Compound 4-Methylphenyl Benzyl Dimethoxy Hypothesized: Anti-inflammatory, Aβ modulation Inferred from analogues; methoxy groups may enhance solubility and binding.
3-(4-Fluorophenyl)-5-(3-methylbenzyl) 4-Fluorophenyl 3-Methylbenzyl Dimethoxy Fluorine at 3-position, 3-Me-benzyl Neurotensin receptor agonist (NTR1) Used at 10 µM in GPR35 assays; showed selectivity for NTR1 over unrelated GPCRs.
ELND006 (γ-secretase inhibitor) 4-(Trifluoromethyl)phenylsulfonyl Cyclopropyl Difluoro Sulfonyl group, cyclopropyl ring γ-Secretase inhibition (Aβ-selective) Metabolically stable; IC₅₀ for Aβ42: 0.6 µM; >100-fold selectivity over Notch.
5-(4-Chlorobenzyl)-3-(4-methoxyphenyl) 4-Methoxyphenyl 4-Chlorobenzyl Dimethoxy Cl substituent, 4-OMe-phenyl Unknown (structural analogue) Higher molecular weight (473.3 g/mol) may reduce blood-brain barrier penetration.
Anti-inflammatory derivative (2a) Phenylamino Amino group at 3-position Anti-inflammatory (NO inhibition) IC₅₀ = 0.39 µM for NO production; high cytotoxicity (9% cell survival at 10 µM).
7,8-Dimethoxy-3,5-bis(4-methylphenyl) 4-Methylphenyl 4-Methylbenzyl Dimethoxy Dual 4-Me-phenyl groups Unknown Increased hydrophobicity (LogP = 4.9) may improve membrane permeability.

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., fluorine in ) enhance receptor selectivity (e.g., NTR1 agonism).
  • Methoxy groups at 7,8 positions improve solubility and binding affinity in polar environments, as seen in anti-inflammatory derivatives .
  • Benzyl vs. sulfonyl groups : The target compound’s benzyl group may confer moderate metabolic stability compared to ELND006’s sulfonyl moiety, which resists cytochrome P450 oxidation .

Cytotoxicity trade-offs: Analogues with electron-donating groups (e.g., -OH, -OMe) at the phenyl ring exhibit reduced anti-inflammatory activity but lower cytotoxicity .

Lack of fluorination or sulfonation may limit its metabolic stability compared to advanced clinical candidates .

Biological Activity

5-benzyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline family. Its unique structure features a quinoline core fused with a pyrazole ring and various substituents, including benzyl and methoxy groups. This configuration contributes to its diverse biological activities and potential applications in medicinal chemistry.

  • Molecular Formula: C20H22N2O2
  • Molecular Weight: 338.40 g/mol
  • Chemical Identifier: 866347-12-8

This compound exhibits multiple functional groups that allow it to engage in various chemical reactions, enhancing its biological activity.

Biological Activity

The biological activity of this compound has been explored in several areas, including:

1. Anticancer Properties

Studies indicate that compounds within the pyrazoloquinoline class exhibit significant anticancer effects. The mechanism often involves inhibition of key enzymes or pathways associated with cancer cell proliferation. For example, related compounds have demonstrated inhibition of PI3Kα and CDK2, leading to reduced cell viability in cancer cell lines such as MCF7 and NCI-H460 .

CompoundCell LineIC50 (µM)
This compoundMCF7TBD
Related Compound XNCI-H4600.39
Related Compound YMCF70.46

2. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Pyrazoloquinolines are known to modulate inflammatory pathways, potentially through the inhibition of NF-kB signaling and other pro-inflammatory mediators .

3. Antimicrobial Activity

Research has also highlighted the antimicrobial properties of pyrazoloquinolines. The structural features of this compound contribute to its effectiveness against various bacterial strains and fungi .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets such as:

  • Enzymes: The compound may inhibit key enzymes involved in cancer progression or inflammation.
  • Receptors: It can bind to receptors that modulate cellular responses to external stimuli.

These interactions can lead to alterations in biochemical pathways that result in the desired therapeutic effects.

Case Studies and Research Findings

Several studies have evaluated the biological activities of pyrazoloquinolines similar to this compound:

  • Study on Anticancer Activity : A series of pyrazolo[4,3-c]quinolines were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited potent anticancer activity with IC50 values in the low micromolar range.
  • Anti-inflammatory Research : Research demonstrated that pyrazoloquinolines could inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases.
  • Antimicrobial Screening : Compounds were screened against a panel of bacteria and fungi, showing significant inhibitory activity compared to standard antibiotics.

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